Cas no 452943-61-2 (N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

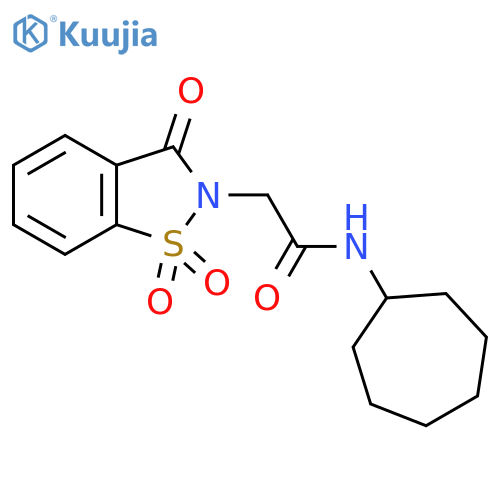

452943-61-2 structure

商品名:N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

CAS番号:452943-61-2

MF:C16H20N2O4S

メガワット:336.406002998352

CID:5477307

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

- 1,2-Benzisothiazole-2(3H)-acetamide, N-cycloheptyl-3-oxo-, 1,1-dioxide

- N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

-

- インチ: 1S/C16H20N2O4S/c19-15(17-12-7-3-1-2-4-8-12)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19)

- InChIKey: QFSJBZVLDWFWRM-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1CCCCCC1)=O

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2748-0077-5μmol |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-4mg |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-5mg |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-1mg |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-20mg |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-15mg |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-30mg |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-2μmol |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-2mg |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2748-0077-10mg |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |

452943-61-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

452943-61-2 (N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量